4-(Cyclooctylmethyl)piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H27N |
|---|---|
Molecular Weight |
209.37 g/mol |
IUPAC Name |
4-(cyclooctylmethyl)piperidine |
InChI |
InChI=1S/C14H27N/c1-2-4-6-13(7-5-3-1)12-14-8-10-15-11-9-14/h13-15H,1-12H2 |
InChI Key |
ZLUHXKAWMLGXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)CC2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Cyclooctylmethyl Piperidine and Its Core Scaffold
Strategies for Piperidine (B6355638) Ring Formation
The piperidine motif is a prevalent scaffold in numerous biologically active compounds, leading to the development of diverse synthetic strategies for its construction. bas.bgnih.gov These methods range from classical cyclization reactions to modern catalytic approaches.
Reductive Amination Approaches
Reductive amination is a cornerstone in the synthesis of piperidines, offering a direct and versatile route to this heterocyclic system. nih.govumh.es This method typically involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. nih.gov
A prominent strategy is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. chim.it This approach allows for the one-pot formation of the piperidine ring by reacting a 1,5-dialdehyde or a related precursor with an amine in the presence of a reducing agent. nih.govchim.it For instance, glutaraldehyde (B144438) and its derivatives are common starting materials that, upon reaction with a primary amine and a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation, yield the corresponding N-substituted piperidine. chim.itnih.gov The versatility of this method is enhanced by the wide availability of various amines, allowing for diverse substitutions on the piperidine nitrogen. chim.it
The choice of reducing agent and reaction conditions can influence the efficiency and selectivity of the process. Borane-pyridine complex (BAP) has been presented as a less toxic and cost-effective alternative to sodium cyanoborohydride in the reductive amination of secondary amines like piperidines with various aldehydes. tandfonline.com This method has proven effective for a range of aldehyde substrates, including aliphatic ones, and is compatible with both protic and aprotic solvents. tandfonline.com
Recent advancements have also focused on developing more sustainable and efficient catalytic systems. For example, a bimetallic Ni-Co core-shell catalyst has been utilized in the reductive amination of biomass-derived δ-valerolactone to produce piperidine, showcasing a greener approach to this important scaffold. gumed.edu.pl
Intramolecular Cyclization Pathways (e.g., Dieckmann, Nazarov)
Intramolecular cyclization reactions provide powerful tools for the construction of the piperidine ring, often with high levels of stereocontrol.
The Dieckmann condensation is a classic example, involving the intramolecular cyclization of a diester to form a β-keto ester. In the context of piperidine synthesis, a suitably substituted amino diester can undergo Dieckmann cyclization to afford a piperidone derivative, which can be further functionalized. One notable synthesis of a complex piperidine derivative utilized a Dieckmann cyclization of a Michael adduct as a key step in constructing the piperidine framework. researchgate.net
The Nazarov cyclization , a 4π-conrotatory electrocyclization of a divinyl ketone, has also been adapted for the synthesis of piperidine precursors. wikipedia.org While traditionally used for cyclopentenone synthesis, modern variants have expanded its scope. wikipedia.orgnih.gov Tandem reactions incorporating the Nazarov cyclization have been developed. For instance, an iridium(III)-catalyzed Nazarov cyclization has been combined with a Michael addition to generate highly functionalized carbocyclic molecules that can serve as precursors to piperidines. thieme-connect.com Furthermore, gold-catalyzed tandem reactions involving a acs.orgacs.org-rearrangement and a Nazarov cyclization have been employed to achieve the pentannulation of N-heterocycles, demonstrating the versatility of this cyclization in building complex ring systems. beilstein-journals.org The efficiency of the Nazarov cyclization in these systems can be significantly influenced by the position of the nitrogen atom within the starting material. beilstein-journals.org
Other intramolecular cyclization strategies include radical-mediated cyclizations and intramolecular hydroamination/cyclization cascades of alkynes. mdpi.com
Asymmetric Synthesis and Stereocontrol Techniques
The biological activity of piperidine derivatives is often dependent on their stereochemistry, making asymmetric synthesis and stereocontrol critical aspects of their preparation. thieme.de
Chiral auxiliaries are frequently employed to induce stereoselectivity. For example, (+)-(S,S)-pseudoephedrine has been used as a chiral auxiliary in a diastereoselective Mannich reaction to produce β-aminocarbonyl compounds, which are then converted into highly enantioenriched piperidines and piperidinones. rsc.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of piperidines. thieme.de One-pot reactions involving organocatalytic direct Mannich reactions followed by reductive cyclization have been shown to produce 2,3-substituted piperidines with high yields and excellent enantioselectivities. nih.govrsc.org In some cases, chiral amines can induce chirality through exocyclic stereochemistry control, leading to enantiomerically pure substituted piperidines. nih.govacs.org
Stereocontrolled reductions and alkylations are also key techniques. The stereoselective reduction of a conjugated double bond in a piperidine precursor can lead to the formation of specific diastereomers. acs.org Similarly, the stereocontrolled introduction of substituents onto the piperidine ring is crucial for accessing specific isomers. acs.orgrsc.org Amine-directed intramolecular hydroboration has been shown to proceed with high regiocontrol and good stereocontrol for N-benzyl piperidine substrates. nih.gov
A summary of asymmetric synthesis strategies is presented in the table below.
| Method | Key Feature | Outcome |
| Chiral Auxiliary (e.g., (+)-(S,S)-pseudoephedrine) | Diastereoselective Mannich reaction | Highly enantioenriched piperidines and piperidinones rsc.org |
| Organocatalysis | One-pot Mannich reaction-reductive cyclization | High yields and excellent enantioselectivities for 2,3-substituted piperidines nih.govrsc.org |
| Chiral Amines | Exocyclic stereochemistry control | Enantiomerically pure substituted piperidines nih.govacs.org |
| Stereoselective Reduction | Reduction of conjugated double bonds | Formation of specific diastereomers acs.org |
| Directed Hydroboration | Amine-directed intramolecular hydroboration | High regiocontrol and good stereocontrol nih.gov |
One-Pot Synthesis and Cascade Reactions
One-pot syntheses and cascade reactions offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. bas.bgtandfonline.com Several such methods have been developed for the synthesis of highly functionalized piperidines.
Multicomponent reactions (MCRs) are a prominent example of one-pot syntheses. Five-component reactions involving β-ketoesters, aromatic aldehydes, and amines have been developed to produce highly functionalized piperidines. acs.orgtandfonline.com These reactions can be catalyzed by various catalysts, including acetic acid, which can also serve as the reaction medium. tandfonline.com Nano-crystalline solid acid catalysts have also been employed in the one-pot multicomponent synthesis of functionalized piperidines under mild conditions. bas.bg
Cascade reactions , where a series of intramolecular reactions occur sequentially in a single synthetic operation, provide an elegant route to complex piperidine structures. NHC (N-heterocyclic carbene)-catalyzed cascade reactions of enals with azalactones result in multifunctionalized piperidines in excellent yields. rsc.org Photoinduced palladium-catalyzed cascade reactions have also been developed for the synthesis of chiral piperidines from amino acid derivatives and 1,3-dienes. sorbonne-universite.fr These cascades can involve a sequence of events such as amidyl radical generation, hydrogen atom transfer (HAT), alkene addition, and intramolecular annulation. sorbonne-universite.fr
Introduction of the Cyclooctylmethyl Moiety
Once the piperidine core is formed or concurrently with its formation, the cyclooctylmethyl group must be introduced. This is typically achieved through alkylation or reductive alkylation strategies.
Alkylation and Reductive Alkylation Strategies
Alkylation of the piperidine nitrogen with a suitable cyclooctylmethyl electrophile is a direct method for introducing the desired moiety. This can be accomplished by reacting piperidine or a pre-formed 4-substituted piperidine with a cyclooctylmethyl halide, such as cyclooctylmethyl bromide or iodide. researchgate.netontosight.ai The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. researchgate.net The choice of solvent, temperature, and the rate of addition of the alkylating agent can influence the outcome, particularly in minimizing dialkylation. researchgate.net
Reductive alkylation offers an alternative and often more controlled method. This involves the reaction of a piperidine with cyclooctanecarboxaldehyde in the presence of a reducing agent. This two-step, one-pot procedure first forms an iminium ion intermediate, which is then reduced in situ to the desired N-alkylated piperidine. tandfonline.com This method is particularly useful for attaching the cyclooctylmethyl group to a pre-existing piperidine scaffold. A direct and general method for the reductive alkylation of tertiary lactams and amides has been developed, which can be applied to the synthesis of substituted piperidines. nih.gov This one-pot method involves in situ activation of the lactam or amide, addition of a Grignard reagent, and subsequent reduction of the resulting iminium intermediate. nih.gov
In a specific synthesis of a complex molecule containing the 4-(cyclooctylmethyl)piperidine moiety, the piperidine framework was first constructed via a Dieckmann cyclization of the Michael adduct of cyclooctylmethylamine to methyl acrylate. researchgate.net This approach introduces the cyclooctylmethyl group at the nitrogen atom from the outset of the piperidine ring synthesis.
Functionalization of Piperidine Nitrogen (N-Alkylation)
The secondary amine of the this compound scaffold is a key site for functionalization, most commonly through N-alkylation. This reaction introduces a substituent onto the nitrogen atom, significantly altering the molecule's properties.
Standard N-alkylation can be achieved by reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide). researchgate.net To favor mono-alkylation and prevent the formation of a quaternary ammonium (B1175870) salt, the alkyl halide is typically added slowly to an excess of the piperidine. researchgate.net The reaction is often performed in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) and may be facilitated by a non-nucleophilic base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine to neutralize the hydrogen halide formed during the reaction. researchgate.net
Reductive amination is another powerful method for N-alkylation. This two-step, one-pot process involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to the corresponding tertiary amine. A key advantage is the use of mild reducing agents like sodium triacetoxyborohydride (B8407120) (STAB), which are selective for the iminium ion and tolerate a wide range of other functional groups. sciencemadness.org For a compound like this compound, this would allow for the introduction of a diverse array of substituents onto the nitrogen atom. Phase-transfer catalysis has also been employed to improve reaction rates, particularly with bulky alkylating agents. smolecule.com
| Method | Reagents | Solvent | Key Features |
| Direct Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃) | Acetonitrile, DMF | Simple procedure; slow addition of alkyl halide minimizes over-alkylation. researchgate.net |
| Reductive Amination | Aldehyde/Ketone (R'C(O)R''), NaBH(OAc)₃ (STAB) | Dichloroethane (DCE), THF | Mild conditions, high functional group tolerance, suitable for complex substrates. sciencemadness.org |
| Boronic Acid Coupling | Aryl/Vinyl Boronic Acids, Copper Catalyst | Dichloromethane | Forms N-Aryl or N-Vinyl bonds, expanding substrate scope. |
Derivatization at C-4 and Other Piperidine Positions
Modifying the carbon framework of the piperidine ring allows for the creation of more complex and structurally diverse analogues.
Carbon-carbon bond formation on the piperidine ring often begins with a precursor like a piperidinone (a cyclic ketone) or a halo-substituted piperidine. For instance, starting from N-protected 4-piperidone, a Grignard or organolithium reagent can add to the carbonyl group to form a tertiary alcohol, which can then be further modified. sciencemadness.org The Wittig reaction offers a pathway to introduce an alkylidene substituent at the C-4 position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are highly effective for forming C-C bonds. These reactions typically involve a halogenated piperidine (e.g., 4-bromopiperidine) and an organoboron or organotin reagent, enabling the introduction of aryl, heteroaryl, or vinyl groups. nih.gov Another strategy involves the functionalization of the C-2 position through the reaction of N-acyliminium ions, generated electrochemically, with various carbon nucleophiles. researchgate.net
Controlling the stereochemistry of substituents on the piperidine ring is crucial for developing specific biological activities. Asymmetric synthesis of substituted piperidines is a well-developed field. rsc.orgnih.govacs.org
One common strategy employs chiral auxiliaries. For example, attaching a chiral group, such as a carbohydrate-derived auxiliary like (S,S)-pseudoephedrine or an arabinopyranosylamine, to the piperidine nitrogen can direct the stereoselective addition of nucleophiles to other positions on the ring. rsc.orgznaturforsch.comresearchgate.net After the desired stereocenter is created, the auxiliary can be cleaved.
Catalyst-controlled C-H functionalization has emerged as a powerful tool for site-selective and stereoselective derivatization. nih.govd-nb.info Specific rhodium catalysts can direct the insertion of carbenes into C-H bonds at the C-2, C-3, or C-4 positions, with selectivity often governed by the catalyst's ligand and the nitrogen's protecting group. nih.govd-nb.info For instance, certain catalysts can override the electronic preference for C-2 functionalization to achieve substitution at the sterically more accessible C-4 position. nih.gov Access to 3-substituted analogues has been achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by stereoselective ring-opening. d-nb.info
| Methodology | Target Position(s) | Key Principle | Outcome |
| Chiral Auxiliaries | C-2, C-3, C-4 | A removable chiral group on the nitrogen directs the approach of a reagent. rsc.orgznaturforsch.comresearchgate.net | High diastereoselectivity in alkylation or addition reactions. rsc.orgznaturforsch.com |
| Catalyst-Controlled C-H Functionalization | C-2, C-3, C-4 | Chiral rhodium catalysts selectively activate specific C-H bonds for insertion reactions. nih.govd-nb.info | Site- and stereoselective introduction of new functional groups. nih.govd-nb.info |
| Aza-Michael Addition | C-3, C-5 | Intramolecular conjugate addition onto an α,β-unsaturated ester or ketone. rsc.org | Forms the piperidine ring with defined stereocenters. rsc.org |
| Diastereoselective Reduction | C-4 | Reduction of a 4-substituted piperidinone precursor. researchgate.net | Creation of a new stereocenter at C-4. researchgate.net |
Bridged and spirocyclic piperidines are conformationally restricted structures of significant interest in medicinal chemistry due to their three-dimensional complexity. whiterose.ac.ukrsc.org Spirocyclic systems, where a single atom is part of two rings, can be formed either by building a new ring onto a pre-existing piperidine or by forming the piperidine ring onto a spirocyclic precursor. whiterose.ac.ukrsc.org
Methods to form spirocycles on a piperidine ring include intramolecular cyclizations such as palladium-mediated reactions or radical cyclizations. whiterose.ac.uk For example, a suitably functionalized piperidine can undergo an intramolecular Heck reaction to form a spiro-fused ring system. Aza-Prins cyclization is another effective method for creating azacycles and can be coupled with other reactions to form bridged systems in one pot. researchgate.net The formation of bridged piperidines often involves intramolecular C-H insertion or cyclization reactions, where a reactive intermediate (like a carbene or nitrene) generated on a side chain attacks a C-H bond of the piperidine ring. beilstein-journals.org
Purification and Isolation Methodologies for Complex Piperidine Structures
The purification of complex piperidine derivatives, especially those with multiple stereocenters or high molecular weight, requires specialized techniques. Standard column chromatography on silica (B1680970) gel is a fundamental method, but the basic nature of the piperidine nitrogen can cause peak tailing. This is often mitigated by adding a small amount of a basic modifier, like triethylamine (B128534), to the eluent.
For separating stereoisomers, chiral chromatography is indispensable. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the most common approach. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD, Chiralpak IA), are widely used and can separate a broad range of enantiomers and diastereomers. nih.govresearchgate.netspringernature.com The choice of mobile phase, often a mixture of hexane (B92381) and an alcohol like ethanol (B145695) or isopropanol, is critical for achieving good resolution. nih.gov
In cases where chromatographic separation is difficult, diastereomeric salt formation can be employed. The racemic piperidine base is reacted with a single enantiomer of a chiral acid (a resolving agent), such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, to form a pair of diastereomeric salts. google.com These salts have different physical properties, such as solubility, and can often be separated by fractional crystallization. google.com After separation, the desired enantiomer of the piperidine is recovered by neutralization with a base. google.comgoogle.com
| Technique | Application | Principle | Notes |
| Column Chromatography | General Purification | Differential adsorption of compounds to a stationary phase (e.g., silica gel). | Addition of triethylamine to the eluent can improve peak shape for basic amines. |
| Chiral HPLC | Separation of Enantiomers/Diastereomers | Differential interaction of stereoisomers with a chiral stationary phase. nih.govresearchgate.net | Polysaccharide-based columns are versatile. nih.govresearchgate.netspringernature.com |
| Diastereomeric Salt Crystallization | Resolution of Racemates | Formation of diastereomeric salts with different solubilities using a chiral resolving agent. google.com | Requires a suitable chiral acid or base and appropriate solvents for crystallization. google.com |
| Supercritical Fluid Chromatography (SFC) | Chiral and Achiral Separations | Uses a supercritical fluid (e.g., CO₂) as the mobile phase. | Offers faster separations and reduced solvent consumption compared to HPLC. |
Structure Activity Relationship Sar Studies of 4 Cyclooctylmethyl Piperidine Derivatives
Conformational Analysis and its Impact on Biological Recognition
The conformational flexibility of the piperidine (B6355638) ring and the cyclooctylmethyl substituent plays a significant role in how these molecules are recognized by their biological targets. The piperidine ring typically adopts a chair conformation, which can exist in two forms that rapidly interconvert. The orientation of the cyclooctylmethyl group, either axial or equatorial, can significantly influence the molecule's shape and its ability to fit into a binding pocket.
For 4-substituted piperidines, the relative energies of conformers with axial or equatorial substituents are similar to those of analogous cyclohexanes. However, in protonated piperidinium (B107235) salts, which is the likely state in a physiological environment, polar substituents in the 4-position can lead to a stabilization of the axial conformer due to electrostatic interactions with the protonated nitrogen. Molecular mechanics calculations have been successful in predicting these conformational energies.
Influence of Piperidine Ring Stereochemistry on Ligand-Target Interactions
The stereochemistry of the piperidine ring is a critical determinant of ligand-target interactions. The introduction of chiral centers, for instance, can lead to enantiomers with significantly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.
For piperidine derivatives, the spatial arrangement of substituents on the ring dictates how the molecule presents its pharmacophoric features to the binding site. The orientation of key functional groups, influenced by the ring's stereochemistry, can either facilitate or hinder the necessary interactions for binding and activity. For example, the relative orientation of the nitrogen atom, the cyclooctylmethyl group, and any other substituents will define the three-dimensional shape that the receptor recognizes.
Studies on related piperidine-containing compounds have demonstrated that stereoselective synthesis and the evaluation of individual stereoisomers are essential for elucidating the precise nature of the ligand-target interaction. The development of stereoselective synthetic methods, such as those involving rhodium-catalyzed C-H insertions, allows for the preparation of specific stereoisomers of substituted piperidines, enabling detailed investigation of their biological properties.
Contributions of the Cyclooctyl Moiety to Activity and Selectivity
The cyclooctyl moiety is a large, lipophilic group that significantly influences the pharmacological profile of 4-(cyclooctylmethyl)piperidine derivatives. Its size and shape can contribute to both the potency and selectivity of the compound by interacting with specific regions of the target's binding pocket.
In studies of phencyclidine (PCP) analogues, where the size of the cycloalkyl ring was varied, it was found that increasing the ring size beyond cyclohexane (B81311) led to a sharp decrease in in-vivo PCP-like activity, while the in-vitro binding affinity remained high. nih.gov Specifically, 1-(1-phenylcyclooctyl)piperidine showed potent competitive binding but lacked in-vivo effects, suggesting that the larger cyclooctyl ring might induce a binding mode that does not lead to a functional response or that it negatively impacts pharmacokinetic properties such as brain penetration. nih.gov
A notable example of a biologically active molecule containing this specific moiety is J-113397, a non-peptide ORL-1 (opioid receptor-like 1) receptor antagonist. nih.gov The presence of the 1-cyclooctylmethyl substituent on the piperidine ring is a key structural feature of this compound, highlighting the importance of this group for its antagonist activity at this particular receptor. nih.gov
Elucidation of Pharmacophoric Features for Target Binding
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of the pharmacophoric features of this compound derivatives is essential for understanding their mechanism of action and for designing new, more potent and selective compounds.
For many piperidine-based ligands, the key pharmacophoric elements often include:
A basic nitrogen atom, which is typically protonated at physiological pH and can form an ionic interaction with an acidic residue in the binding pocket.
A hydrophobic region, in this case, provided by the large cyclooctyl group, which can interact with hydrophobic pockets in the target protein.
Specific hydrogen bond donors or acceptors, if present as additional substituents.
A particular spatial arrangement of these features.
Pharmacophore modeling studies on various piperidine analogues have been used to define the spatial relationships between these key features. These models can be generated based on the structures of a series of active compounds or from the structure of the ligand-target complex. The goal is to identify a common set of features arranged in a specific three-dimensional geometry that is shared by all active molecules.
The development of such models for this compound derivatives would involve defining the location of the protonatable nitrogen, the volume and shape of the hydrophobic cyclooctyl moiety, and the relative distances and angles between them. This pharmacophoric model can then be used for virtual screening of compound libraries to identify new potential ligands or to guide the design of novel derivatives with optimized interactions with the target.
Mapping Binding Pockets through Ligand Modifications
The systematic modification of the this compound structure can be a powerful tool for mapping the topology of the target's binding pocket. By introducing various substituents at different positions on the piperidine ring or the cyclooctyl moiety and evaluating the resulting changes in biological activity, researchers can infer the nature of the corresponding subpockets in the receptor.
For instance, adding a bulky group at a specific position might lead to a decrease in activity, suggesting that this position is close to a wall of the binding pocket. Conversely, introducing a group capable of forming a hydrogen bond that results in increased potency could indicate the presence of a hydrogen bond donor or acceptor in that region of the pocket.
This approach, often part of a broader SAR study, allows for the creation of a hypothetical model of the binding site. Computational methods, such as molecular docking, can be used in conjunction with these experimental data to refine the model of the ligand-binding pose and the interactions with specific amino acid residues.
For example, in the context of sigma receptors, studies of piperidine and piperazine-based ligands have helped to characterize the binding site, which includes a central basic core and two hydrophobic pockets. nih.gov By synthesizing and testing a series of analogues with different substituents, it is possible to probe the size and chemical nature of these pockets. Applying a similar strategy to this compound derivatives would provide valuable insights into the specific binding site they interact with, facilitating the rational design of new and improved ligands.
Pharmacological and Biological Research on 4 Cyclooctylmethyl Piperidine and Analogs Preclinical Focus
Antimicrobial and Antifungal Activity Investigations
Assessment Against Fungal Pathogens
No preclinical studies evaluating the in vitro or in vivo antifungal activity of 4-(Cyclooctylmethyl)piperidine against any fungal pathogens were identified. Consequently, no data on its minimum inhibitory concentrations (MICs), mechanism of action, or efficacy in animal models of fungal infections is available.
Anticancer Activity Studies
A thorough search for preclinical data on the anticancer properties of this compound yielded no specific results. This includes a lack of information in the following areas:
Exploration as Topoisomerase Inhibitors
There are no available studies investigating the potential of this compound to inhibit topoisomerase I or II, which are crucial enzymes in DNA replication and common targets for anticancer drugs.
Investigation of IκB Kinase (IKKb) Inhibition
No research has been published detailing the investigation of this compound as an inhibitor of IκB kinase (IKKb), a key component of the NF-κB signaling pathway, which is often dysregulated in cancer.
Antimalarial Activity Profiling
No preclinical data on the in vitro or in vivo antimalarial activity of this compound against Plasmodium species, the causative agents of malaria, could be located.
Dopamine (B1211576) Receptor System Interactions
There is no available information from preclinical studies, such as receptor binding assays or functional assays, to characterize the interaction of this compound with any dopamine receptor subtypes.
Specificity for Dopamine D4 Receptors
Research has highlighted the significant potential of piperidine-based ligands as selective antagonists for the Dopamine D4 receptor (D4R). The D4 receptor's selective localization in key brain regions involved in motor control and plasticity, such as the cortico-basal ganglia network, makes it a target of interest. chemrxiv.org Analogs of this compound, particularly those featuring a 4-substituted piperidine (B6355638) nucleus, have been central to these investigations.
Studies on 1,4-disubstituted aromatic piperidines and piperazines have demonstrated extreme selectivity for the D4 receptor. This selectivity is largely influenced by interactions within a specific aromatic microdomain of the receptor. nih.gov For instance, the substitution of amino acids in the D4 receptor to match those in the D2 receptor revealed that favorable interactions with phenylalanine at position 2.61 are crucial for the high-affinity binding of many D4-selective ligands. nih.gov Further research into novel piperidine antagonists has led to the development of compounds with remarkable selectivity for the D4 receptor over other dopamine subtypes like D1, D2, D3, and D5. chemrxiv.org For example, a series of 4,4-difluoropiperidine (B1302736) ether-based compounds yielded a ligand with over 2000-fold selectivity for D4. chemrxiv.org The fusion of a phenyl ring with the piperidine nucleus, as seen in a 1,2,3,4-tetrahydroisoquinoline (B50084) analog, was found to be detrimental to both D4R affinity and selectivity, underscoring the specific structural requirements for potent interaction. nih.gov
Receptor Binding and Functional Assays
The affinity and functional activity of piperidine analogs at the D4 receptor have been quantified using various preclinical assays. Radioligand binding assays are commonly employed to determine the binding affinity (expressed as Kᵢ values) of these compounds for D2-like receptor subtypes. nih.gov
One study synthesized and evaluated new piperidine-based ligands that were analogs of the potent and selective D4R compound 77-LH-28-1 and its 4-benzyl analog. nih.gov These studies revealed that derivatives with a terminal butyl chain exhibited different structure-activity relationships compared to those with a benzyl (B1604629) terminal. nih.gov Functional assays, such as the BRET assay for G-protein and β-arrestin pathways, have been used to assess the functional profiles of these compounds. nih.gov For instance, two promising derivatives, compounds 12 and 16, demonstrated more robust antagonist profiles across all three transducers, with compound 16 showing higher antagonist potency. nih.gov
The table below summarizes the binding affinities of selected piperidine analogs for the Dopamine D4 receptor.
| Compound | D4R Kᵢ (nM) | Selectivity Profile |
| Compound 8b (3,4-difluorophenyl analog) | 5.5 | High selectivity over other dopamine subtypes |
| Compound 8c (3-methylphenyl analog) | 13 | Active with good binding |
| Compound 9ee (4-cyano-3-phenyl analog) | 16.4 | Excellent binding |
| Compound 9ff (3-cyanophenyl analog) | 35 | Potent binding |
| Compound 14a | 0.3 | >2000-fold vs D1, D2, D3, and D5 |
This table presents data from studies on various piperidine analogs designed as D4 receptor antagonists. chemrxiv.org
Serotonin (B10506) Receptor Ligand Research
The piperidine scaffold is a recurring motif in the development of ligands targeting serotonin (5-HT) receptors. The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is considered a crucial element for the anchorage or orientation of ligands at the 5-HT₂A receptor. mdpi.com
A series of 4'-substituted phenyl-4-piperidinylmethanol and benzoyl-4-piperidine derivatives were synthesized as potential 5-HT₂A receptor ligands. nih.gov Their potency was determined through in vitro radioreceptor affinity assays. The novel compound (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol emerged as a particularly promising ligand with a high 5-HT₂A potency (Kᵢ = 1.63 nM) and over 300-fold selectivity against other 5-HT receptor subtypes. nih.gov Research has also explored multitarget-directed ligands, identifying 4-(benzothiazol-2-yl)piperidine derivatives with high affinity for both the 5-HT₁A receptor and the serotonin transporter (SERT). nih.gov
The table below shows the binding affinities of a promising piperidine derivative for various serotonin and other receptors.
| Receptor | Kᵢ (nM) |
| 5-HT₂A | 1.63 |
| 5-HT₂C | >10,000 |
| 5-HT₆ | 1,400 |
| 5-HT₇ | 500 |
| Dopamine D₂ | 3,100 |
| Adrenergic α₁ | 1,400 |
| Adrenergic α₂ | >10,000 |
This table highlights the high potency and selectivity of (4-fluorophenyl)-(1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl])methanol for the 5-HT₂A receptor. nih.gov
Enzyme Inhibition Studies (e.g., Cholinesterases, Carbonic Anhydrase)
Piperidine derivatives have been investigated for their ability to inhibit various enzymes, including cholinesterases (acetylcholinesterase - AChE; butyrylcholinesterase - BuChE) and carbonic anhydrases (CAs).
In one study, a series of 4-oxypiperidines were designed to act as histamine (B1213489) H3 receptor antagonists while simultaneously inhibiting cholinesterases. nih.gov The most promising compound, ADS031, which features a benzyl moiety at position 1 of the piperidine ring, displayed the highest inhibitory activity against AChE with an IC₅₀ value of 1.537 μM. nih.gov Several other compounds in this series also showed significant BuChE inhibition, with IC₅₀ values ranging from 0.559 to 2.655 μM. nih.gov
While direct studies on this compound's effect on carbonic anhydrase are not widely documented, the broader class of sulfonamides, which can be incorporated into various heterocyclic structures, are well-known CA inhibitors. mdpi.commdpi.com They function by binding to the zinc ion in the enzyme's active site. mdpi.com The potential for piperidine-containing structures to act as CA inhibitors remains an area of interest in medicinal chemistry. nih.govnih.gov
The table below details the cholinesterase inhibitory activity of selected 4-oxypiperidine derivatives.
| Compound | Target Enzyme | IC₅₀ (μM) |
| ADS031 | AChE | 1.537 |
| Various Analogs | BuChE | 0.559 - 2.655 |
This table summarizes the inhibitory concentrations for the most potent compounds from a study on multi-target ligands. nih.gov
Broader Pharmacological Spectrum Identification
The pharmacological profile of piperidine derivatives extends beyond dopamine and serotonin receptors. The versatility of the piperidine ring makes it a privileged structure in medicinal chemistry, present in compounds with a wide array of biological activities. mdpi.comijnrd.org
Preclinical research has identified potent narcotic agonist activity in certain 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, which demonstrated both analgesic and anesthetic properties in mouse models. nih.gov Furthermore, investigations into dual-target ligands have revealed that some piperidine derivatives can act as high-affinity antagonists for both histamine H3 and sigma-1 receptors. nih.gov This dual activity is associated with promising antinociceptive (pain-relieving) effects in vivo. nih.gov A broader review of the piperidine scaffold highlights its presence in molecules with potential anti-inflammatory, anti-Alzheimer, anti-malarial, and anti-hypertensive properties, among others, underscoring the extensive pharmacological spectrum of this class of compounds. ijnrd.org
Computational and Theoretical Studies of 4 Cyclooctylmethyl Piperidine Ligands
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-(Cyclooctylmethyl)piperidine, molecular docking studies would be instrumental in identifying potential biological targets and understanding the intricacies of its binding modes.
Research on various piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in predicting ligand-protein interactions. For instance, studies on piperidine-based compounds have successfully used docking simulations to identify key amino acid residues involved in binding to specific receptors, such as the sigma-1 receptor. nih.govrsc.org These studies often reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic forces in the formation of a stable ligand-receptor complex. nih.gov For this compound, the bulky cyclooctyl group would likely play a significant role in hydrophobic interactions within a binding pocket, while the piperidine nitrogen could act as a hydrogen bond acceptor or participate in ionic interactions. nih.govrsc.orgnih.gov
The process of molecular docking typically involves the following steps:
Preparation of the Receptor: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Using software such as AutoDock, a series of possible conformations and orientations of the ligand within the receptor's active site are generated and scored based on a scoring function that estimates the binding affinity. nih.gov
The results of molecular docking are often visualized to analyze the specific interactions between the ligand and the protein's amino acid residues. A hypothetical representation of such interactions for this compound is provided in Table 1.
Table 1: Predicted Interactions of this compound with a Hypothetical Receptor Active Site
| Interaction Type | Interacting Residue | Ligand Moiety Involved | Predicted Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | TYR103 | Piperidine Nitrogen | 2.9 |
| Hydrophobic | ILE178, LEU182 | Cyclooctyl Group | 3.5 - 4.2 |
Molecular Dynamics Simulations for Conformational Flexibility
Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules. For a flexible molecule like this compound, MD simulations can provide valuable insights into its conformational landscape and how its shape changes over time. nih.govrsc.orgrsc.org This is crucial as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of its target.
In MD simulations, the atoms of the molecule are treated as point masses, and their motions are governed by the laws of classical mechanics. The forces between atoms are calculated using a molecular mechanics force field. By integrating Newton's equations of motion, the trajectory of the atoms over time can be determined.
For this compound, MD simulations could be used to:
Explore the different chair and boat conformations of the piperidine ring. nih.govrsc.orgrsc.org
Investigate the rotational freedom of the cyclooctylmethyl group.
Analyze the stability of the ligand-receptor complex obtained from molecular docking studies. nih.govrsc.org
Observe how the presence of a binding partner influences the conformational preferences of the ligand.
The results of MD simulations are often analyzed to identify the most stable conformations and the energy barriers between them. This information is critical for understanding the thermodynamics and kinetics of ligand binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. tandfonline.comnih.govtandfonline.commdpi.comnih.gov QSAR models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds.
For a series of ligands related to this compound, a QSAR model could be developed to predict their biological activity based on a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Related to the distribution of electrons in the molecule.
Hydrophobic descriptors: Quantifying the lipophilicity of the molecule.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A series of compounds with known biological activities is collected.
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.
Model Building: A statistical method, such as multiple linear regression or machine learning algorithms, is used to build a mathematical model that relates the descriptors to the biological activity. tandfonline.comnih.govtandfonline.commdpi.comnih.gov
Model Validation: The predictive power of the model is assessed using various statistical techniques.
A hypothetical QSAR equation for a series of piperidine derivatives might look like: pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond_donors + constant
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the logarithm of the partition coefficient, MW is the molecular weight, and H-bond_donors is the number of hydrogen bond donors.
In Silico Prediction of Biological Activity Spectra
In silico prediction of biological activity spectra involves the use of computational tools to predict the likely pharmacological effects and mechanisms of action of a compound. clinmedkaz.orgnih.govsphinxsai.comnih.gov These methods can help to identify potential therapeutic applications for new compounds and to anticipate possible side effects.
Several online tools and software packages are available for this purpose, such as PASS (Prediction of Activity Spectra for Substances). clinmedkaz.org These tools typically use a large database of known drug-target interactions to predict the biological activities of a new compound based on its structural similarity to compounds in the database.
For this compound, an in silico prediction of its biological activity spectrum might suggest potential activities such as:
Enzyme inhibition
Receptor antagonism or agonism
Ion channel modulation
The output of such predictions is usually a list of potential biological activities with an associated probability of being active (Pa) and inactive (Pi). A hypothetical prediction for this compound is presented in Table 2.
Table 2: Hypothetical In Silico Prediction of Biological Activity for this compound
| Predicted Activity | Pa (Probability to be Active) | Pi (Probability to be Inactive) |
|---|---|---|
| GPCR Ligand | 0.65 | 0.05 |
| Kinase Inhibitor | 0.52 | 0.12 |
| Ion Channel Modulator | 0.48 | 0.15 |
Design of Novel Analogs through Computational Approaches
Computational approaches play a crucial role in the rational design of novel analogs of a lead compound with improved properties. nih.govrsc.orgnih.govresearchgate.net Based on the insights gained from molecular docking, MD simulations, and QSAR studies of this compound, new analogs could be designed with the aim of enhancing their binding affinity, selectivity, and pharmacokinetic properties.
For example, if molecular docking studies reveal that a specific region of the binding pocket is not fully occupied by the cyclooctyl group, new analogs could be designed with larger or differently shaped substituents at this position to improve hydrophobic interactions. Similarly, if QSAR studies indicate that a certain molecular property is positively correlated with biological activity, new analogs can be designed to optimize this property.
The process of designing novel analogs is often iterative, involving cycles of computational design, synthesis, and experimental testing. This approach, known as structure-based drug design, has been successfully applied to the development of many new drugs.
Based on a comprehensive search of scientific literature and patent databases, it is not possible to generate the requested article on "this compound" according to the specified outline. The necessary information to populate the sections on preclinical research methodologies, reproducibility, preclinical models, translational frameworks, and patent analysis for this specific chemical compound does not exist in publicly available resources.
The compound "this compound" appears to be a chemical building block or an intermediate for synthesis rather than a drug candidate that has undergone extensive preclinical evaluation. The requested topics, such as the development of robust preclinical models, challenges in reproducibility, and translational research frameworks, are typically discussed in the context of compounds that have shown significant biological activity and are being actively investigated for therapeutic potential.
Searches for "this compound" did not yield any specific preclinical studies, in vivo or in vitro data, or patent applications that would provide the detailed findings required to address the user's outline. The available literature focuses on the broader class of piperidine-containing molecules, which is a common scaffold in many pharmaceuticals, but does not provide specific data for the requested compound. nih.govijnrd.orgresearchgate.netnih.govencyclopedia.pub
Therefore, any attempt to create the article as described would require fabricating data and research findings, which is not feasible. The information required to fulfill this request is not available in the scientific domain.
Future Research Directions and Unexplored Avenues
Development of Highly Selective and Potent 4-(Cyclooctylmethyl)piperidine Ligands
A primary avenue for future research lies in the continued development of highly selective and potent ligands based on the this compound scaffold. A notable success in this area has been the modulation of the nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family implicated in pain, anxiety, and memory.
In one study, the replacement of an N-1 benzyl (B1604629) group with a cyclooctylmethyl group on a series of N-(4-piperidinyl)-2-indolinones led to a significant increase in affinity for the NOP receptor. nih.gov This modification also concurrently reduced affinity for classical opioid receptors, resulting in a 38-fold selectivity for the NOP receptor over the kappa-opioid receptor (KOR). nih.gov Interestingly, subtle structural changes to this N-1 substituent were found to convert a NOP antagonist into an agonist, highlighting the critical role of this moiety in determining the functional activity of the ligand. nih.gov
Further research has shown that conformational restriction of the cyclooctylmethyl group, for instance by bridging it to form a bicyclic system, can significantly alter the ligand's activity profile, converting a NOP antagonist into a partial agonist at the mu-opioid receptor (MOR) while retaining high NOP affinity. nih.gov
Future efforts in this area should focus on:
Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive exploration of substitutions on both the piperidine (B6355638) ring and the cyclooctyl group to fine-tune selectivity and potency for various receptors.
Conformational Analysis: Utilizing computational modeling and spectroscopic techniques to understand how the conformation of the cyclooctylmethyl group influences receptor binding and functional activity.
Chiral Synthesis: Investigating the stereochemical requirements for optimal receptor interaction by synthesizing and evaluating enantiomerically pure derivatives.
| Compound | Modification | NOP Receptor Affinity (Ki) | Selectivity (vs. KOR) | Functional Activity |
|---|---|---|---|---|
| 1a | N-1 Benzyl Group | Lower Affinity | Lower Selectivity | - |
| 1b | N-1 Cyclooctylmethyl Group | Improved Affinity | 38-fold | Antagonist |
| 1c | Modified N-1 Cyclooctylmethyl Group | - | - | Agonist |
Multitargeting Approaches with Piperidine Scaffolds
The piperidine scaffold is well-suited for the development of multitarget-directed ligands (MTDLs), which can simultaneously modulate multiple biological targets implicated in a complex disease. This approach is gaining traction for conditions like Alzheimer's disease and cancer.
For instance, piperidine-containing compounds derived from the natural product piperine (B192125) have been synthesized as MTDLs for Alzheimer's disease, targeting cholinesterases (ChEs), beta-secretase 1 (BACE1), and amyloid-beta (Aβ) aggregation. researchgate.net Similarly, another study explored an N-(2-aminoethyl)piperidine-4-carboxamide scaffold for the development of multikinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1 for cancer therapy. nih.gov Coumarin-based MTDLs incorporating a piperidinyl group have also been designed to inhibit acetylcholinesterase (AChE) while also targeting the histamine (B1213489) H3 receptor (H3R) and monoamine oxidases (MAOs). nih.gov
Future research incorporating the this compound moiety into MTDLs could involve:
Rational Design: Combining the this compound core, known to interact with specific targets like the NOP receptor, with other pharmacophores that bind to different, disease-relevant targets.
Synergistic Targeting: Designing MTDLs where the modulation of one target by the this compound moiety enhances the therapeutic effect of the interaction with another target.
Broadening Therapeutic Areas: Applying the multitargeting concept with this scaffold to other complex diseases, such as neurodegenerative disorders, psychiatric conditions, and chronic pain.
| Piperidine Scaffold | Targets | Therapeutic Area | Reference |
|---|---|---|---|
| Piperine-derived | ChEs, BACE1, Aβ aggregation | Alzheimer's Disease | researchgate.net |
| N-(2-aminoethyl)piperidine-4-carboxamide | VEGFR-2, ERK-2, Abl-1 | Cancer | nih.gov |
| Coumarin-triazole with piperidinyl group | AChE, H3R, MAOs | Alzheimer's Disease | nih.gov |
Application in Chemical Biology Tools and Probes
Chemical probes are essential for dissecting complex biological processes. nih.gov The unique properties of the this compound scaffold make it an attractive candidate for the development of novel chemical biology tools. While direct applications of this specific compound as a probe are yet to be extensively reported, research on related piperidine derivatives provides a clear path forward.
Piperidine-based structures have been successfully utilized to create fluorescent materials, suggesting their potential in developing probes for biological imaging. researchgate.net For example, piperazine-coumarin scaffolds have been fashioned into fluorescent probes for the detection of specific biomolecules and for clinical diagnostics. nih.gov
Future directions for developing this compound-based tools include:
Fluorescent Ligands: Attaching a fluorophore to the this compound scaffold to create probes for visualizing its target receptors (e.g., NOP) in cells and tissues. This would enable studies on receptor localization, trafficking, and dynamics.
Photoaffinity Probes: Incorporating a photoreactive group to allow for covalent labeling of the target receptor upon UV irradiation. This would be invaluable for identifying and characterizing the binding site of these ligands.
Activity-Based Probes (ABPs): Designing ABPs that use the this compound moiety for target recognition and a reactive "warhead" to covalently modify and report on the activity of a specific enzyme.
Biotinylated or Tagged Probes: Conjugating biotin (B1667282) or other affinity tags to the scaffold to facilitate the isolation and identification of binding partners through pull-down assays and proteomic analysis.
Advanced Synthetic Strategies for Complex Derivatives
The synthesis of complex piperidine derivatives is an active area of research, with numerous advanced strategies being developed. nih.gov These methods offer the potential to create novel analogs of this compound with enhanced properties.
Recent advances in piperidine synthesis include:
Catalytic Hydrogenation: Asymmetric hydrogenation of pyridine (B92270) precursors provides an efficient route to chiral piperidines. rsc.org
Alkene Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes allows for the formation of substituted piperidines. rsc.org
Multicomponent Reactions (MCRs): One-pot reactions that combine three or more starting materials to rapidly generate molecular complexity, offering a streamlined approach to highly substituted piperidine scaffolds. nih.gov
Biocatalytic C-H Oxidation and Radical Cross-Coupling: A novel two-stage process that uses enzymes to selectively functionalize the piperidine ring, followed by cross-coupling to introduce diverse substituents. This method is particularly promising for creating complex, three-dimensional molecules. researchgate.net
Future synthetic efforts should focus on applying these advanced methods to the this compound scaffold to:
Generate Diverse Libraries: Utilize MCRs and other high-throughput synthesis techniques to create large libraries of derivatives for screening against various biological targets.
Introduce Novel Functional Groups: Employ late-stage functionalization techniques, such as C-H activation, to introduce new chemical handles for further modification or to modulate the compound's properties.
Achieve Stereocontrol: Develop stereoselective synthetic routes to access all possible stereoisomers of complex derivatives, enabling a thorough investigation of the impact of stereochemistry on biological activity.
Exploration of New Biological Targets and Therapeutic Areas
While the NOP receptor has been a primary focus, the this compound scaffold has the potential to interact with a wide range of other biological targets. The unique combination of a basic nitrogen atom and a large, lipophilic substituent suggests that it could bind to various receptors, enzymes, and ion channels.
In silico studies have predicted that piperidine derivatives can modulate the activity of a wide array of biological targets, suggesting their potential utility in diverse therapeutic areas including cancer and central nervous system disorders. mdpi.com Experimental evidence has also shown that certain piperidine-4-carboxamides can target DNA gyrase in Mycobacterium abscessus, indicating a potential application as antibacterial agents. researchgate.net
Unexplored avenues for therapeutic applications include:
Ion Channels: Investigating the interaction of this compound derivatives with various ion channels, such as those involved in pain signaling or cardiac function.
G-Protein Coupled Receptors (GPCRs): Screening against a broad panel of GPCRs to identify novel targets beyond the opioid receptor family.
Enzyme Inhibition: Exploring the potential of this scaffold to inhibit enzymes involved in disease pathogenesis, such as kinases, proteases, or metabolic enzymes.
Antimicrobial Activity: Building upon the discovery of piperidine-based DNA gyrase inhibitors to develop new antibiotics against multidrug-resistant bacteria. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Design and Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. These computational tools can be effectively applied to the development of novel ligands based on the this compound scaffold.
AI and ML can contribute to various stages of the drug discovery process:
Target Identification: Analyzing large biological datasets to identify new potential targets for this compound derivatives.
Ligand Design: Using generative models and deep learning to design novel molecules with desired properties, such as high affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles. These models can learn the "grammar" of chemical structures from vast databases of known compounds.
Virtual Screening: Employing ML-based scoring functions to rapidly screen large virtual libraries of compounds and prioritize candidates for synthesis and testing.
Lead Optimization: Utilizing AI-driven platforms, such as Fragment-Based Molecular Expansion (FRAME), to intelligently expand upon a starting molecule to improve its properties.
The integration of AI and ML with traditional medicinal chemistry approaches will undoubtedly accelerate the exploration of the full therapeutic potential of the this compound scaffold, leading to the discovery of novel drug candidates with improved efficacy and safety profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
